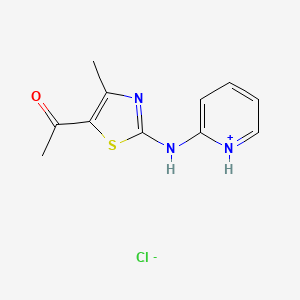

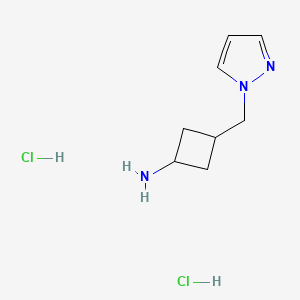

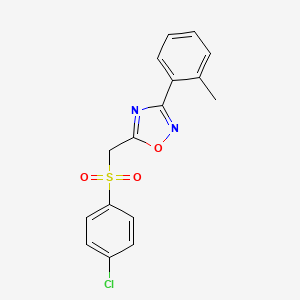

![molecular formula C15H17N5 B2707042 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline CAS No. 258351-08-5](/img/structure/B2707042.png)

2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One notable method involves the tandem C–N coupling/Boulton–Katritzky rearrangement process. In this approach, 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines react with 2-pyridyl trifluoromethanesulfonate, leading to the formation of [1,2,4]triazolo[1,5-a]pyridine derivatives. This method offers readily available starting materials and could be extended to the synthesis of leishmania CRK3 inhibitors .

Another efficient synthesis route involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, resulting in the formation of 2-thio[1,2,4]triazolo[1,5-c]quinazoline. The reaction proceeds via an in situ Dimroth-like rearrangement of the expected [4,3-c] system .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound and its derivatives have been synthesized through various methods, including reactions with aromatic aldehydes, active methylene compounds, and acetic anhydride. For example, El‐Hiti (1997) described the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, a related compound, indicating diverse synthetic pathways for these molecules (El‐Hiti, 1997).

Chemical Transformations : The inherent lactam moiety in related triazoloquinazolines allows for various chemical transformations, leading to a range of derivatives with potential applications in different fields. Al-Salahi and Geffken (2011) demonstrated this by synthesizing novel derivatives from 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (Al-Salahi & Geffken, 2011).

Biological and Pharmacological Activities

Antibacterial Properties : Zeydi, Montazeri, and Fouladi (2017) explored the antibacterial potential of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, demonstrating their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zeydi et al., 2017).

Antimicrobial Activity : Al-Salahi et al. (2013) investigated the antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives, showing effectiveness against Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).

Receptor Binding : Mustazza et al. (2006) synthesized spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] and evaluated them as ligands for the nociceptin receptor, showing partial agonistic activity in some compounds (Mustazza et al., 2006).

Adenosine Receptor Antagonism : Burbiel et al. (2016) found that 2-Amino[1,2,4]triazolo[1,5-c]quinazolines were potent antagonists of the adenosine receptor, highlighting their potential in developing selective receptor antagonists (Burbiel et al., 2016).

Antiproliferative Activity in Cancer Research : Yuan et al. (2021) synthesized indole-containing biaryl derivatives, including a compound based on the triazoloquinazoline structure, showing significant antiproliferative activity against cancer cell lines (Yuan et al., 2021).

Mechanism of Action

The exact mechanism of action for 2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline depends on its specific biological target. For instance, in the context of antimalarial activity, it may inhibit enzymes involved in the Plasmodium spp. life cycle, such as dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS). Docking studies suggest that the (S) stereoisomer of these compounds exhibits stable binding with the active site of the enzyme, making it a potential candidate for further evaluation .

Properties

IUPAC Name |

2-methyl-5-piperidin-1-yl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5/c1-11-16-14-12-7-3-4-8-13(12)17-15(20(14)18-11)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTOWCQUMKUWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N=C2N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

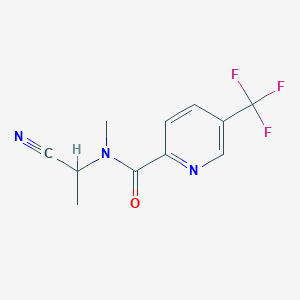

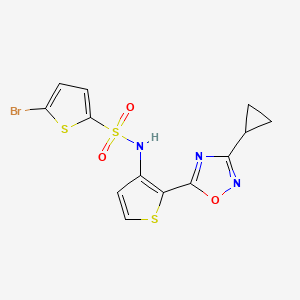

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)

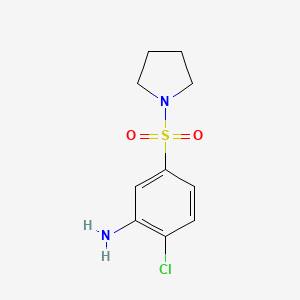

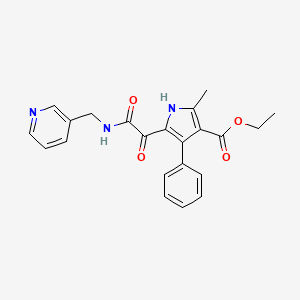

![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)

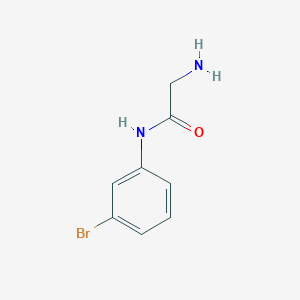

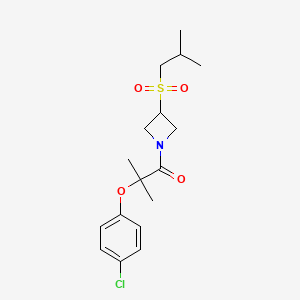

![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2706983.png)